N-(2-cyclohexylsulfanylethyl)-4-iodobenzamide
Description
N-(2-cyclohexylsulfanylethyl)-4-iodobenzamide is a chemical compound that features a benzamide core with a 4-iodo substituent and a 2-cyclohexylsulfanylethyl side chain
Properties
IUPAC Name |
N-(2-cyclohexylsulfanylethyl)-4-iodobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20INOS/c16-13-8-6-12(7-9-13)15(18)17-10-11-19-14-4-2-1-3-5-14/h6-9,14H,1-5,10-11H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJPSABYVAVHEPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SCCNC(=O)C2=CC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20INOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyclohexylsulfanylethyl)-4-iodobenzamide typically involves the following steps:
Formation of the 2-cyclohexylsulfanylethylamine: This intermediate can be synthesized by reacting cyclohexylthiol with an appropriate ethylene derivative under basic conditions.
Coupling with 4-iodobenzoyl chloride: The 2-cyclohexylsulfanylethylamine is then reacted with 4-iodobenzoyl chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-(2-cyclohexylsulfanylethyl)-4-iodobenzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom on the benzene ring can be substituted by other nucleophiles.
Oxidation and Reduction: The sulfur atom in the cyclohexylsulfanyl group can be oxidized to sulfoxides or sulfones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) and a base.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used to oxidize the sulfur atom.
Major Products
Substitution Reactions: Products depend on the nucleophile used. For example, reacting with an amine could yield an N-substituted benzamide.
Oxidation: Oxidation of the sulfur atom yields sulfoxides or sulfones.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features may allow it to interact with biological macromolecules, making it a candidate for studying protein-ligand interactions.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-cyclohexylsulfanylethyl)-4-iodobenzamide would depend on its specific application. For instance, if used as a drug candidate, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom and the cyclohexylsulfanyl group could influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-cyclohexylsulfanylethyl)-2-methylbenzamide
- N-(2-cyclohexylsulfanylethyl)-1-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine
Uniqueness
N-(2-cyclohexylsulfanylethyl)-4-iodobenzamide is unique due to the presence of the iodine atom, which can participate in various substitution reactions, and the cyclohexylsulfanyl group, which can undergo oxidation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
